![molecular formula C11H13FO2 B1446658 3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid CAS No. 1525405-41-7](/img/structure/B1446658.png)
3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid
Overview
Description
3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid is a chemical compound with the CAS Number: 377083-80-2 . It has a molecular weight of 182.19 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11FO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Organic Synthesis: Suzuki–Miyaura Coupling
In organic synthesis, this compound is utilized in the Suzuki–Miyaura coupling process. This reaction is a widely applied method for forming carbon-carbon bonds using palladium-catalyzed cross-coupling with organoboron reagents . The compound’s stability and reactivity make it suitable for creating complex organic molecules, particularly in pharmaceutical synthesis where precision and functional group tolerance are crucial.
Pharmaceutical Research: Antibiotic Synthesis
The compound serves as an intermediate in the synthesis of antibiotics. Its fluorinated aromatic structure is beneficial in creating compounds with antibiotic activity, as demonstrated by derivatives showing minimum inhibitory concentrations effective against certain bacteria . This highlights its potential in developing new antibacterial agents.
Material Science: Liquid Crystal Synthesis
In material science, “3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid” is a precursor for synthesizing bent-core liquid crystals. The meta-positioning of the carboxylic acid and fluoride groups provides a structural scaffold essential for the unique properties of these liquid crystals, which have applications in advanced display technologies .
Chemical Synthesis: Boronic Acid Derivatives
This compound is also significant in the preparation of boronic acid derivatives, which are crucial in various chemical synthesis reactions, including the aforementioned Suzuki–Miyaura coupling . These derivatives are valuable for their versatility in creating a wide array of chemical entities.
Biochemistry: Drug Delivery Systems
In biochemistry, the compound’s derivatives are explored for their potential as boron carriers in drug delivery systems, particularly for neutron capture therapy . The compound’s ability to form stable complexes is advantageous for targeted drug delivery applications.
Environmental Science: Analytical Studies
“3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid” is used in environmental science for analytical studies. Its well-defined structure and properties allow for its use as a standard in chromatographic analysis, aiding in the detection and quantification of various environmental pollutants .
Analytical Chemistry: Metabolite Detection
The compound is instrumental in analytical chemistry, where it is used to detect metabolites in biological samples. Its distinct chemical signature makes it an excellent standard for gas chromatography-mass spectrometry (GC-MS) analyses, facilitating the study of metabolic pathways and disease markers .
Chemical Education: Reaction Mechanism Studies
Lastly, in chemical education, this compound is used to illustrate reaction mechanisms, particularly in the study of electrophilic and nucleophilic reactions in advanced organic chemistry courses. Its reactivity provides a practical example of fundamental concepts in chemical reactivity and synthesis .
properties
IUPAC Name |
3-(3-fluoro-2-methylphenyl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7(11(13)14)6-9-4-3-5-10(12)8(9)2/h3-5,7H,6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATNGUXSBWTSIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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